1-Amino-2-(2,4-dimethylphenyl)propan-2-ol
Overview
Description
1-Amino-2-(2,4-dimethylphenyl)propan-2-ol is an organic compound with the molecular formula C11H17NO It is a chiral molecule, meaning it has non-superimposable mirror images, which can result in different biological activities for each enantiomer
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-2-(2,4-dimethylphenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, 1-(2,4-dimethylphenyl)propan-2-one, using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve catalytic hydrogenation of the ketone precursor in the presence of a metal catalyst such as palladium on carbon. This method allows for efficient and scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-2-(2,4-dimethylphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Ethers or esters.
Scientific Research Applications
1-Amino-2-(2,4-dimethylphenyl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly those targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 1-Amino-2-(2,4-dimethylphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
1-Amino-2-phenyl-propan-2-ol: Similar structure but lacks the dimethyl groups on the phenyl ring.
1-Amino-2-methyl-2-propanol: Similar backbone but with different substituents, leading to different chemical and biological properties.
1-Dimethylamino-2-propanol: Contains a dimethylamino group instead of the amino group, resulting in different reactivity and applications.
Uniqueness: 1-Amino-2-(2,4-dimethylphenyl)propan-2-ol is unique due to the presence of the 2,4-dimethylphenyl group, which can influence its steric and electronic properties, thereby affecting its reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
1-amino-2-(2,4-dimethylphenyl)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8-4-5-10(9(2)6-8)11(3,13)7-12/h4-6,13H,7,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFZOLIESCNUDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)(CN)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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